6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile
CAS No.: 341964-46-3
VCID: VC5070800
Molecular Formula: C19H13ClN2O
Molecular Weight: 320.78
* For research use only. Not for human or veterinary use.

Description |
The compound 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile is a synthetic organic molecule that belongs to the nicotinonitrile class. It is characterized by its structural components, including a nicotinonitrile backbone, a 2-chlorophenyl group, a hydroxyl group, and a 4-methylphenyl group. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in organic chemistry. SynthesisThe synthesis of 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile would likely involve multi-step reactions, including:
Potential ApplicationsWhile specific applications for 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile are not detailed, compounds with similar structures have been explored for their:
Data and Research FindingsGiven the lack of specific data on 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile, we can consider analogous compounds for insights into potential properties and applications. |
---|---|
CAS No. | 341964-46-3 |
Product Name | 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile |
Molecular Formula | C19H13ClN2O |
Molecular Weight | 320.78 |
IUPAC Name | 6-(2-chlorophenyl)-4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C19H13ClN2O/c1-12-6-8-13(9-7-12)15-10-18(22-19(23)16(15)11-21)14-4-2-3-5-17(14)20/h2-10H,1H3,(H,22,23) |
Standard InChIKey | UVUFOWYQAYOLAZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=CC=C3Cl)C#N |
Solubility | not available |
PubChem Compound | 1475471 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume